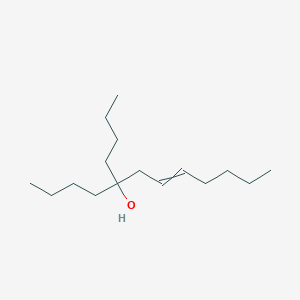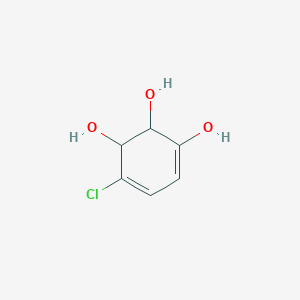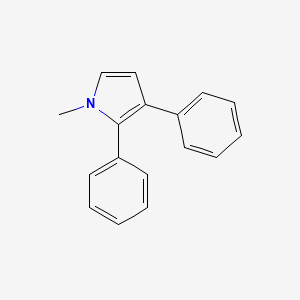![molecular formula C28H42N2O3 B14297289 {[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid CAS No. 116237-85-5](/img/structure/B14297289.png)
{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid is a chemical compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a pyrazine ring substituted with a hexadecylphenyl group and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under controlled conditions.
Substitution with Hexadecylphenyl Group: The hexadecylphenyl group is introduced via a Friedel-Crafts alkylation reaction, where the pyrazine ring is treated with hexadecylbenzene in the presence of a Lewis acid catalyst.
Attachment of the Acetic Acid Moiety: The final step involves the esterification of the substituted pyrazine with chloroacetic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace the existing substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrazine derivatives.
Applications De Recherche Scientifique
{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of {[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[5-(4-Decylphenyl)pyrazin-2-YL]oxy}acetic acid
- {[5-(4-Dodecylphenyl)pyrazin-2-YL]oxy}acetic acid
- {[5-(4-Tetradecylphenyl)pyrazin-2-YL]oxy}acetic acid
Uniqueness
{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid stands out due to its longer alkyl chain, which can enhance its lipophilicity and membrane permeability
Propriétés
Numéro CAS |
116237-85-5 |
|---|---|
Formule moléculaire |
C28H42N2O3 |
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
2-[5-(4-hexadecylphenyl)pyrazin-2-yl]oxyacetic acid |
InChI |
InChI=1S/C28H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-17-19-25(20-18-24)26-21-30-27(22-29-26)33-23-28(31)32/h17-22H,2-16,23H2,1H3,(H,31,32) |
Clé InChI |
BRSRNNAFIKJAPK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC1=CC=C(C=C1)C2=CN=C(C=N2)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14297215.png)













